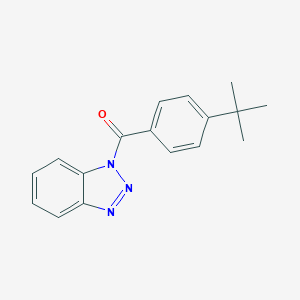

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility and stability, making them valuable in various chemical reactions and applications. This compound, in particular, features a benzotriazole moiety attached to a 4-tert-butylphenyl group via a methanone linkage, which imparts unique properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazol-1-yl-(4-tert-butylphenyl)methanol, while substitution reactions can produce various derivatives with different functional groups .

Applications De Recherche Scientifique

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.

Mécanisme D'action

The mechanism of action of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s ability to form stable complexes with metals makes it useful in catalysis and as a corrosion inhibitor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzotriazole: A simpler derivative with similar stability and reactivity.

4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone.

Benzotriazol-1-yl-(4-methylphenyl)methanone: A structurally similar compound with a methyl group instead of a tert-butyl group.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts increased steric hindrance and stability to the molecule. This makes it particularly useful in applications requiring high stability and resistance to degradation.

Activité Biologique

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone, a derivative of the benzotriazole family, has garnered attention for its diverse biological activities. This compound is characterized by a benzotriazole moiety linked to a tert-butylphenyl group and a carbonyl group, which contributes to its unique properties, including photostability and potential applications in various fields such as materials science and organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits significant photostability, making it useful as a UV stabilizer in polymers and coatings. Its ability to absorb ultraviolet light is particularly beneficial in preventing degradation of materials exposed to sunlight.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzotriazole moiety acts as a ligand, capable of binding to metal ions and enzymes, thereby modulating their activity. This interaction is crucial for its antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains including Escherichia coli and Bacillus subtilis. Its effectiveness can be attributed to the hydrophobic tert-butyl group, which enhances membrane penetration .

- Antifungal Activity : Similar to its antibacterial effects, Benzotriazol derivatives have demonstrated antifungal activity. The compound's structural features contribute to its ability to disrupt fungal cell membranes .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the specific pathways involved .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzotriazole derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Pseudomonas fluorescens with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL .

2. Anticancer Activity

In vitro tests on human cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential as an anticancer agent .

Comparative Analysis with Other Benzotriazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | Moderate | Significant | High photostability |

| 2-Hydroxybenzotriazole | Mild | None | Enhanced solubility |

| Benzophenone | Strong | Weak | Strong UV absorption |

This table highlights the comparative biological activities and unique properties of this compound against other related compounds.

Propriétés

IUPAC Name |

benzotriazol-1-yl-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-17(2,3)13-10-8-12(9-11-13)16(21)20-15-7-5-4-6-14(15)18-19-20/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJUORRTMBZRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.